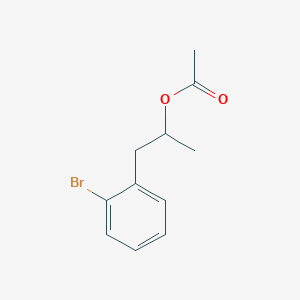

2-(2-Bromophenyl)-1-methylethyl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

1-(2-bromophenyl)propan-2-yl acetate |

InChI |

InChI=1S/C11H13BrO2/c1-8(14-9(2)13)7-10-5-3-4-6-11(10)12/h3-6,8H,7H2,1-2H3 |

InChI Key |

HTDJKBUTENCLRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)OC(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 2 Bromophenyl 1 Methylethyl Acetate

Reaction Pathway Elucidation

The elucidation of reaction pathways for 2-(2-Bromophenyl)-1-methylethyl acetate (B1210297) primarily involves considering nucleophilic substitution reactions, where the acetate group is displaced. The proximity of the 2-bromophenyl group to the reaction center suggests the potential for neighboring group participation (NGP), which can significantly alter the reaction rate and stereochemistry compared to a simple SN1 or SN2 mechanism. youtube.comwikipedia.orgchem-station.com

In a typical solvolysis reaction, the pathway could proceed through a direct attack of a solvent molecule (SN2-like) or via the formation of a carbocationic intermediate (SN1-like). However, the presence of the 2-bromophenyl group introduces the possibility of intramolecular participation, leading to a more complex reaction coordinate. youtube.com

Table 1: Plausible Reaction Pathways for 2-(2-Bromophenyl)-1-methylethyl acetate

| Pathway | Description | Key Features |

| SN1-like | The reaction proceeds through a carbocation intermediate formed after the departure of the acetate leaving group. | Prone to rearrangements; leads to racemization if the carbocation is planar. |

| SN2-like | A one-step process where the nucleophile attacks the carbon center as the leaving group departs. | Results in inversion of stereochemistry. |

| NGP-assisted | The 2-bromophenyl group acts as an internal nucleophile, displacing the leaving group to form a cyclic intermediate. | Often results in an enhanced reaction rate and retention of stereochemistry. youtube.comchem-station.com |

Proposed Intermediate Species (e.g., Carbocations, Radicals, Carbanions)

The nature of the intermediates formed during a reaction is a critical aspect of its mechanism. For this compound, several types of intermediates can be proposed depending on the reaction conditions.

In polar solvents, a carbocation intermediate is a plausible species in an SN1-type pathway. The stability of this secondary carbocation would be influenced by the electronic effects of the 2-bromophenyl group.

More significantly, neighboring group participation by the 2-bromophenyl group could lead to the formation of a bridged phenonium ion (or more specifically, a 2-bromophenonium ion). libretexts.org In this intermediate, the phenyl ring's π-electrons attack the electrophilic carbon, forming a three-membered ring. The positive charge is delocalized over the aromatic ring and the benzylic carbon. libretexts.org The presence of the ortho-bromo substituent would modulate the stability and reactivity of this intermediate. Computational studies on related systems have shown that ortho-substituents can influence the energy of such intermediates.

Alternatively, the bromine atom itself could participate, forming a bromonium ion intermediate. This is a common phenomenon for bromo-substituted compounds and would also lead to a bridged, cyclic intermediate.

Under photochemical conditions, homolytic cleavage of the carbon-bromine bond could generate radical intermediates. researchgate.netacs.org This would open up pathways for radical cyclization or other radical-mediated transformations.

Role of Transition States and Energy Landscapes

The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. For reactions of this compound involving neighboring group participation, the energy landscape would feature at least two transition states and one intermediate.

The first transition state would correspond to the formation of the bridged intermediate (e.g., the phenonium ion). The stability of this transition state, and thus the rate of the reaction, would be influenced by the ability of the 2-bromophenyl group to donate electron density. The subsequent step, the attack of an external nucleophile on the bridged intermediate, would proceed through a second transition state.

Computational studies on similar systems can provide valuable insights into the geometry and energy of these transition states. For instance, calculations can help determine whether the formation of the bridged intermediate or its subsequent capture by a nucleophile is the rate-determining step.

Stereochemical Mechanism Studies

The stereochemistry of the products provides crucial evidence for the underlying reaction mechanism. For a chiral starting material, the stereochemical outcome of a substitution reaction can distinguish between different pathways.

An SN2 reaction would proceed with complete inversion of configuration at the chiral center.

An SN1 reaction involving a planar carbocation would lead to racemization .

Neighboring group participation typically results in retention of configuration. This is because the intramolecular attack of the neighboring group occurs with inversion, and the subsequent attack by the external nucleophile also proceeds with inversion, leading to a net retention of the original stereochemistry. youtube.comchem-station.com

Studies on the solvolysis of similar secondary tosylates have shown that the degree of inversion versus retention is highly dependent on the solvent and the structure of the substrate. whiterose.ac.uk For this compound, the stereochemical outcome would be a key indicator of the extent of neighboring group participation by the 2-bromophenyl group.

Table 2: Expected Stereochemical Outcomes for Reactions of Chiral this compound

| Mechanism | Stereochemical Outcome |

| SN1 | Racemization |

| SN2 | Inversion of Configuration |

| NGP | Retention of Configuration |

Photochemical and Radical Mechanisms

The presence of a carbon-bromine bond in this compound suggests the possibility of photochemical and radical-mediated reactions. Aryl bromides are known to undergo photochemical cleavage of the C-Br bond upon UV irradiation, leading to the formation of an aryl radical and a bromine radical. researchgate.netacs.org

This initial photochemical step could trigger a cascade of radical reactions. For instance, the resulting aryl radical could undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule. Alternatively, in the presence of a hydrogen atom donor, a debromination reaction could occur.

The efficiency of such photochemical processes would depend on the wavelength of light used and the quantum yield of the C-Br bond cleavage. The presence of other chromophores in the molecule could also influence the photochemical behavior.

Reactivity Profiling of 2 2 Bromophenyl 1 Methylethyl Acetate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 2-(2-Bromophenyl)-1-methylethyl acetate (B1210297) can theoretically occur at two primary sites: the electrophilic carbonyl carbon of the ester group and the secondary carbon atom to which the acetate group is attached.

Substitution at the acyl carbon is the more common pathway and is characteristic of ester chemistry. masterorganicchemistry.com This process, known as nucleophilic acyl substitution, proceeds via a tetrahedral intermediate. masterorganicchemistry.com Reactions such as hydrolysis and transesterification, detailed in the following section, are prime examples.

Direct nucleophilic substitution at the secondary alkyl carbon, which would displace the acetate group, is less favorable under standard conditions. The acetate ion is a relatively poor leaving group compared to halides or tosylates. For a substitution reaction to occur at this center, the acetate's leaving group ability must be enhanced, typically by using a strong acid to protonate the carbonyl oxygen. The reaction could then proceed via an SN1 mechanism, involving the formation of a secondary carbocation, or an SN2 mechanism. thieme-connect.com SN2 reactions on secondary alkyl halides with nucleophiles like acetate are known to proceed with an inversion of stereochemistry. pressbooks.publibretexts.org However, without activation, the C-O bond is strong, and this pathway is not spontaneous. Lewis acids can also catalyze the nucleophilic substitution of secondary alkyl-substituted acetates, promoting an SN1-type mechanism through the formation of a cation intermediate. thieme-connect.com

Ester Hydrolysis and Transesterification Reactions

The ester functional group in 2-(2-Bromophenyl)-1-methylethyl acetate is susceptible to cleavage by water (hydrolysis) and alcohols (transesterification), reactions that can be catalyzed by either acid or base.

Ester Hydrolysis: Under acidic conditions, the ester undergoes hydrolysis to yield 2-(2-bromophenyl)-1-propanol and acetic acid. This reaction is reversible, and an excess of water is typically used to drive the equilibrium toward the products.

In the presence of a base, such as sodium hydroxide, the ester undergoes saponification. This is an irreversible reaction that produces 2-(2-bromophenyl)-1-propanol and the salt of the carboxylic acid, in this case, sodium acetate.

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group. organic-chemistry.orgscielo.br For example, reacting this compound with methanol (B129727) under acidic conditions would produce methyl acetate and 2-(2-bromophenyl)-1-propanol. The mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. scielo.brdoaj.org

| Reaction Type | Reagents | Catalyst | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O (excess) | H⁺ (e.g., H₂SO₄) | 2-(2-bromophenyl)-1-propanol + Acetic Acid |

| Base-Catalyzed Hydrolysis (Saponification) | H₂O | OH⁻ (e.g., NaOH) | 2-(2-bromophenyl)-1-propanol + Sodium Acetate |

| Acid-Catalyzed Transesterification | R'-OH (e.g., Methanol) | H⁺ (e.g., H₂SO₄) | 2-(2-bromophenyl)-1-propanol + Methyl Acetate |

Electrophilic Aromatic Substitution on the Bromophenyl Moiety

The bromophenyl ring of the molecule is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this substitution are governed by the two existing substituents: the bromine atom and the 1-(acetoxy)propyl group.

Bromo Group (-Br): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its electron-donating resonance effect (+M), where its lone pairs can stabilize the carbocation intermediate (arenium ion) formed during ortho or para attack. latech.eduwikipedia.org

Alkyl Group (-CH(CH₃)CH₂OAc): The alkyl substituent is considered a weakly activating group due to its electron-donating inductive effect (+I) and is also an ortho, para-director. latech.edulibretexts.org

When both groups are present, their directing effects must be considered collectively. The bromine is at position 2. The alkyl group is at position 1. The bromine directs incoming electrophiles to positions 4 and 6. The alkyl group directs to positions 2 (already substituted), 4, and 6. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the C4 (para) and C6 (ortho) positions. libretexts.org Steric hindrance from the relatively bulky alkyl group might slightly favor substitution at the more accessible C4 position over the C6 position. libretexts.org

| Substituent | Position | Reactivity Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -Br | 2 | Deactivating | Ortho, Para | 4, 6 |

| -CH(CH₃)CH₂OAc | 1 | Activating | Ortho, Para | 4, 6 |

| Combined Effect | - | Overall Weakly Deactivated | Ortho, Para | 4 and 6 (4 may be favored) |

Typical EAS reactions include nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions.

Decarboxylative Processes in Analogous Systems

Direct decarboxylation is not a characteristic reaction for this compound itself, as this process typically involves the removal of a carboxyl group (-COOH), which is absent in the ester. However, in analogous systems, decarboxylation is a significant transformation.

A prominent example is the Krapcho decarboxylation, which occurs in esters that have an electron-withdrawing group (EWG) at the β-position, such as β-keto esters, malonic esters, or α-cyano esters. wikipedia.orgyoutube.com The reaction is typically carried out by heating the ester in a polar aprotic solvent like DMSO with a salt, such as lithium chloride, and water. chem-station.comresearchgate.net The mechanism involves nucleophilic attack by the halide on the ester's alkyl group (SN2), followed by the loss of carbon dioxide. wikipedia.orgyoutube.com

While this compound does not fit the substrate criteria for a Krapcho reaction, if the molecule were chemically modified to introduce an activating EWG (like a keto group) beta to the ester, the resulting analogue could potentially undergo this type of decarboxylation. researchgate.net The malonic ester synthesis is another analogous process where a diester is alkylated and subsequently hydrolyzed and heated to induce decarboxylation, yielding a carboxylic acid. libretexts.orgmasterorganicchemistry.com

Transition Metal-Catalyzed Transformations

The aryl bromide moiety in this compound makes it an excellent substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to functionalize aryl halides. The C-Br bond in the molecule can readily undergo oxidative addition to a Pd(0) species, initiating several catalytic cycles.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This allows for the formation of a new C-C bond, producing biaryl compounds or aryl-substituted alkenes. organic-chemistry.orgnih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgnih.govnih.gov This method is highly effective for C-C bond formation with excellent stereoselectivity. organic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgacs.orgnih.gov This transformation is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl or Aryl-Alkene |

| Heck | Alkene (e.g., Styrene) | C-C | Pd(OAc)₂ / K₂CO₃ | Substituted Alkene |

| Buchwald-Hartwig | R₂NH (Amine) | C-N | Pd₂(dba)₃ + Ligand / NaOtBu | Aryl Amine |

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to those using precious metals like palladium. acs.orgnih.govorganicreactions.org Iron salts, such as FeCl₃ or Fe(acac)₃, can effectively catalyze the coupling of aryl Grignard reagents (Ar-MgBr) with organic halides. acs.orgacs.org In the context of this compound, the C-Br bond could be coupled with a variety of Grignard reagents to form biaryl products. rsc.orgrsc.orgresearchgate.net The ester group is generally compatible with these mild reaction conditions. acs.org

The development of asymmetric iron-catalyzed cross-couplings represents a significant advancement, although it is a challenging field. nih.gov Most progress has been in the enantioselective coupling of racemic alkyl halides with organometallic reagents, where a chiral ligand on the iron catalyst controls the stereochemistry of the product. nih.gov For example, enantioselective multicomponent radical cross-couplings have been developed using chiral bisphosphine ligands with iron catalysts. acs.org While direct asymmetric coupling at the C-Br bond of the achiral bromophenyl ring is not applicable, these advanced iron-catalyzed methods highlight the potential for creating stereocenters in related transformations, underscoring the expanding capabilities of iron catalysis. princeton.edu

Derivatization Strategies and Analogue Synthesis of 2 2 Bromophenyl 1 Methylethyl Acetate

The strategic derivatization of 2-(2-bromophenyl)-1-methylethyl acetate (B1210297) offers a versatile platform for generating a diverse array of chemical analogues. The molecule possesses two key functional handles amenable to modification: the acetate moiety and the bromophenyl group. These sites allow for a range of chemical transformations, from simple functional group interconversions to the construction of complex molecular frameworks.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Molecular Structure Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For 2-(2-Bromophenyl)-1-methylethyl acetate (B1210297), this would involve exploring the various possible conformations arising from the rotation around its single bonds.

Rotational Barriers: The key rotatable bonds in 2-(2-Bromophenyl)-1-methylethyl acetate are the C-C bond connecting the phenyl ring to the ethyl group and the C-O bonds of the acetate group. Computational methods can calculate the energy changes associated with the rotation around these bonds, identifying the most stable (lowest energy) conformers and the energy barriers between them.

Geometric Parameters: Upon identifying the global minimum energy conformation, detailed geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated. These theoretical values can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational model.

A hypothetical data table for the optimized geometry of the most stable conformer might look like this:

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311G**) |

| Bond Length | C-Br | 1.91 Å |

| C=O | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C-C-Br | 120.5° |

| O=C-O | 123.0° | |

| Dihedral Angle | Br-C-C-C | Variable (depends on conformer) |

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, MEP)

Understanding the electronic structure of a molecule is key to predicting its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich bromophenyl ring, while the LUMO might be centered on the carbonyl group of the acetate moiety.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In our target molecule, the oxygen atoms of the carbonyl group would exhibit a negative electrostatic potential (red/yellow), indicating a region susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom might show a positive potential (blue), suggesting sites for nucleophilic interaction.

A table summarizing key electronic properties could be presented as follows:

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 0.8 |

Potential Energy Surface Mapping

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. nih.gov For this compound, a one-dimensional PES scan could be performed by systematically changing a specific dihedral angle (e.g., the one defining the orientation of the bromophenyl ring relative to the rest of the molecule) and calculating the energy at each step. scispace.com This would provide a detailed profile of the rotational energy landscape, clearly showing the energy minima (stable conformers) and maxima (transition states for rotation).

Reaction Kinetics and Thermodynamic Predictions

Computational methods can be used to model the synthesis of this compound, for instance, through the esterification of 2-(2-bromophenyl)-1-methylethanol with acetic anhydride.

Transition State Theory: By locating the transition state structure for the reaction, it is possible to calculate the activation energy, which is a key parameter in determining the reaction rate.

Thermodynamic Parameters: Calculations can also predict the thermodynamic feasibility of a reaction by determining the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG would indicate a spontaneous reaction.

Hypothetical kinetic and thermodynamic data for the synthesis could be tabulated as:

| Parameter | Calculated Value |

| Activation Energy (Ea) | 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol |

Advanced Modeling Techniques (e.g., Machine Learning in Organic Synthesis)

While direct machine learning models for this compound are unlikely to exist without substantial specific data, broader machine learning approaches in organic synthesis are highly relevant.

Quantitative Structure-Activity Relationship (QSAR): If a dataset of similar brominated compounds with known properties (e.g., biological activity, toxicity) were available, QSAR models could be developed. nih.govnih.govnumberanalytics.com These models use molecular descriptors (computationally derived properties) to predict the activity of new compounds like this compound.

Reaction Prediction: Machine learning models are increasingly used to predict the outcomes of chemical reactions, including yields and optimal conditions. aps.orgrsc.orgchemrxiv.org An organic synthesis robot controlled by a machine learning algorithm could potentially be used to explore the synthesis of this compound and related derivatives efficiently. nih.gov

Advanced Analytical Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 2-(2-Bromophenyl)-1-methylethyl acetate (B1210297). Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For 2-(2-Bromophenyl)-1-methylethyl acetate, both ¹H NMR and ¹³C NMR spectra would be required for full structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would correspond to the aromatic protons on the bromophenyl ring, the methine proton adjacent to the acetate group, the methylene protons of the ethyl group, and the methyl protons of both the ethyl and acetate groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to confirming the structure. For instance, the protons on the brominated aromatic ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns determined by their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this compound, distinct signals would be expected for the carbonyl carbon of the acetate group, the carbons of the aromatic ring (including the carbon bonded to the bromine atom), the methine carbon, the methylene carbon, and the two methyl carbons.

While specific experimental data for this compound is not widely published, data for analogous compounds can provide insight into the expected spectral characteristics. For example, in related bromophenyl-containing esters, the chemical shifts of the aromatic carbons are significantly influenced by the bromine substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₃BrO₂), the molecular weight is 257.12 g/mol . In an MS experiment, a molecular ion peak [M]⁺ would be expected at m/z corresponding to this mass. A characteristic isotopic pattern would also be observed due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Electron Ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner. Analysis of these fragments helps to piece together the molecular structure. Expected fragmentation pathways for this compound could include the loss of the acetate group, cleavage of the bond between the phenyl ring and the ethyl chain, and other characteristic fragmentations.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption peak around 1735-1750 cm⁻¹ would indicate the presence of the ester carbonyl group (C=O). Absorptions corresponding to C-O stretching of the ester would be found in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed, typically in the 2850-3100 cm⁻¹ range. The presence of the C-Br bond would result in a characteristic absorption in the fingerprint region, usually below 690 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The bromophenyl group in this compound would be expected to absorb UV light. Aromatic compounds typically show characteristic absorption bands between 200 and 300 nm. The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the aromatic ring.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the determination of a compound's purity and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water). The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly. The retention time of the compound is a characteristic property under specific chromatographic conditions. HPLC is highly effective for assessing the purity of a sample by detecting the presence of any impurities, which would appear as separate peaks in the chromatogram. The technique is also invaluable for monitoring the synthesis of the compound, allowing for the tracking of reactants and the formation of the product over time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of the target compound based on its retention time and its unique mass spectrum, including the characteristic bromine isotope pattern. GC-MS is a highly sensitive and specific method for purity analysis and for the identification of byproducts in a reaction mixture.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. nih.govlibretexts.org This technique exploits the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional map of the electron density, from which the atomic positions, bond lengths, and bond angles can be deduced with high precision. nih.gov

For a compound like "this compound," a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. The process involves growing a suitable single crystal of the compound, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. libretexts.org As the crystal is rotated, a detector collects the diffraction data, which is then processed to solve the crystal structure.

While the specific crystallographic data for "this compound" is not publicly available, the analysis of a structurally related compound, N-(2-Bromophenyl)acetamide, illustrates the type of information that can be obtained. researchgate.net A hypothetical data table for "this compound" would resemble the following, detailing the key parameters that define its crystal structure.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Empirical formula | C₁₁H₁₃BrO₂ | The simplest whole-number ratio of atoms in the compound. |

| Formula weight | 273.12 g/mol | The sum of the atomic weights of the atoms in the empirical formula. |

| Crystal system | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space group | P2₁/c | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |

| a (Å) | 10.123(4) | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.456(2) | The length of the 'b' axis of the unit cell. |

| c (Å) | 14.789(5) | The length of the 'c' axis of the unit cell. |

| β (°) | 105.34(2) | The angle between the 'a' and 'c' axes of the unit cell. |

| Volume (ų) | 1221.5(7) | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated density (g/cm³) | 1.485 | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: This data is hypothetical and serves as an example of the information obtained from an X-ray crystallography experiment.

The detailed structural parameters derived from such an analysis, including the torsion angles of the ethyl acetate group relative to the bromophenyl ring, would be crucial for understanding its conformational preferences and potential intermolecular interactions in the solid state.

Real-time Reaction Monitoring Techniques

The synthesis of "this compound" can be effectively monitored in real-time using various process analytical technology (PAT) tools. chemrxiv.org These techniques allow for the continuous tracking of reactant consumption, intermediate formation, and product generation, providing critical insights into the reaction kinetics and mechanism. This data is invaluable for optimizing reaction conditions, ensuring consistent product quality, and enhancing process safety. chemrxiv.orgnih.gov

Spectroscopic methods are particularly well-suited for in-situ reaction monitoring. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into a reaction setup to provide continuous data streams.

Common Real-time Reaction Monitoring Techniques:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring changes in functional groups. For instance, during the esterification reaction to form "this compound," one could monitor the disappearance of the hydroxyl group of the precursor alcohol and the appearance of the characteristic ester carbonyl stretch. Raman spectroscopy is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. nih.gov

NMR Spectroscopy: In-situ NMR provides highly detailed structural information about the species present in a reaction mixture over time. chemrxiv.org By monitoring the changes in the chemical shifts and integrals of specific protons or carbon atoms, one can quantify the concentrations of reactants, intermediates, and the final product. This allows for the determination of reaction rates and the identification of any transient species.

The implementation of these real-time monitoring techniques enables a data-rich approach to the synthesis of "this compound," facilitating a deeper understanding of the reaction dynamics and leading to more efficient and controlled manufacturing processes.

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the chemical compound “this compound” that adheres to the specific outline provided. The requested sections on its role as a key synthetic intermediate, its use in constructing advanced organic scaffolds and heterocyclic systems, and its integration with green chemistry principles are not documented in the accessible research.

The search did not yield any specific studies detailing the synthesis, applications, or reaction mechanisms involving "this compound" that would be necessary to produce a thorough, informative, and scientifically accurate article as instructed. Information is available for structurally similar but distinct compounds, such as methyl 2-(2-bromophenyl)acetate and 2-(2-bromophenyl)propan-2-ol, but this information cannot be substituted to describe the subject compound accurately.

Therefore, this request cannot be fulfilled as the foundational research findings required to write the article are not available.

Future Research Directions in 2 2 Bromophenyl 1 Methylethyl Acetate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

There are currently no specific novel or sustainable synthetic pathways reported in the literature for 2-(2-Bromophenyl)-1-methylethyl acetate (B1210297). Future research would logically first need to establish foundational synthetic routes. Initial exploratory work would likely focus on classical esterification methods, potentially involving the reaction of 2-(2-bromophenyl)-1-methylethanol with an acetylating agent. Subsequent research could then aim to improve upon these initial methods by investigating greener solvents, reducing the number of synthetic steps, and improving atom economy.

Development of Highly Selective and Efficient Catalytic Systems

The development of catalytic systems is intrinsically linked to the synthesis and reactions of a compound. Without established synthetic methods for 2-(2-Bromophenyl)-1-methylethyl acetate, research into dedicated catalytic systems has not been a focus. Future work in this area would be entirely novel and could explore various catalysts, including enzymatic and organometallic options, to enhance the efficiency and selectivity of its synthesis. For instance, the use of lipases for stereoselective acetylation could be a potential avenue if chiral variants of the compound are of interest.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational modeling is a powerful tool for predicting chemical properties and reaction outcomes. However, the application of such models to this compound has not been documented. Future research could employ Density Functional Theory (DFT) and other computational methods to predict its spectroscopic characteristics, reactivity, and potential reaction mechanisms. This would provide a theoretical framework to guide and accelerate experimental studies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. As there are no established batch synthesis methods for this compound in the public domain, its synthesis has not been adapted to these modern technologies. Once a reliable synthetic route is developed, future research could focus on translating it to a continuous flow process. This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a flow reactor, and potentially developing an automated platform for its on-demand synthesis.

Q & A

Q. Q1. What are the recommended synthetic pathways for 2-(2-Bromophenyl)-1-methylethyl acetate, and how can its purity be validated?

Methodological Answer : The compound can be synthesized via esterification of 2-(2-bromophenyl)-1-methylethanol with acetic anhydride under catalytic acidic conditions (e.g., H₂SO₄). Key steps include:

- Monitoring reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

- Purification via flash chromatography (silica gel, gradient elution) to isolate the ester.

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm absence of unreacted alcohol or acetic acid byproducts .

Q. Q2. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding from bromine) .

- Spectroscopic analysis : Use Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl (~1740 cm⁻¹) and bromophenyl C-Br (~600 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer : Discrepancies in NMR or MS data may arise from:

- Dynamic rotational isomerism : Variable-temperature NMR (VT-NMR) can detect rotational barriers in ester or bromophenyl groups.

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding or polarity-driven conformational changes.

- Synchrotron-based techniques : Utilize high-resolution X-ray absorption spectroscopy (XAS) to probe bromine’s electronic environment .

Q. Q4. What experimental designs are optimal for studying its reactivity under oxidative or hydrolytic conditions?

Methodological Answer :

- Hydrolysis kinetics : Perform pH-dependent studies (e.g., buffer solutions at pH 1–13) with UV-Vis monitoring of ester cleavage.

- Oxidative stability : Expose the compound to ozone or hydroxyl radicals (via Fenton’s reagent) and analyze degradation products using GC-MS.

- Surface interactions : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on indoor surface analogs (e.g., silica, cellulose) .

Q. Q5. How can computational modeling enhance understanding of its biological or catalytic potential?

Methodological Answer :

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for bromine to predict reactivity in cross-coupling reactions.

- Molecular docking : Simulate interactions with enzymes (e.g., esterases) to assess metabolic pathways.

- Molecular dynamics (MD) : Model solvation effects in lipid bilayers for permeability studies .

Data Interpretation & Contradiction Analysis

Q. Q6. How should researchers address discrepancies between theoretical and experimental melting points?

Methodological Answer :

- Impurity analysis : Use differential scanning calorimetry (DSC) to detect eutectic mixtures lowering the observed mp.

- Polymorphism screening : Perform solvent-mediated crystallization trials (e.g., ethanol vs. toluene) to isolate polymorphs.

- Thermogravimetric analysis (TGA) : Rule out decomposition during melting by correlating mass loss with thermal events .

Q. Q7. What strategies validate the compound’s stability in long-term storage for pharmacological studies?

Methodological Answer :

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze degradation via LC-MS.

- Light sensitivity assays : Expose to UV-A/UV-B radiation and monitor bromophenyl ring photolysis.

- Cryogenic storage : Compare room-temperature vs. -20°C samples using NMR to track ester hydrolysis .

Advanced Analytical Techniques

Q. Q8. How can researchers leverage microspectroscopic imaging to study surface adsorption?

Methodological Answer :

- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) : Map spatial distribution on silica or polymer surfaces.

- Atomic force microscopy (AFM) : Quantify adhesion forces between the compound and model membranes.

- In situ IR : Monitor real-time interactions with hydroxylated surfaces (e.g., glass) under controlled humidity .

Q. Q9. What role does halogen bonding play in its crystallographic packing, and how can this be exploited?

Methodological Answer :

- XRD analysis : Identify Br···O interactions between the ester carbonyl and adjacent molecules.

- Hirshfeld surface analysis : Quantify contributions of Br-based contacts to crystal cohesion.

- Co-crystallization trials : Co-form with halogen-bond acceptors (e.g., pyridines) to engineer supramolecular architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.